molecular formula C18H31N5O2S B5493659 N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE CAS No. 1158363-17-7

N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5493659
CAS No.: 1158363-17-7
M. Wt: 381.5 g/mol
InChI Key: NUDZOLZCQHSZLJ-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with a molecular formula of C18H31N5O2S. This compound features a piperidine ring substituted with a thiadiazole moiety and diethyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen additions.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-DIETHYL-N4-[5-(3-PENTANYL)-1,3,4-THIADIAZOL-2-YL]-1,4-PIPERIDINEDICARBOXAMIDE: Similar structure with a different alkyl group.

    N1,N1-DIETHYL-4-[5-(4-NITROPHENYL)-1,3-OXAZOLAN-2-YL]ANILINE: Contains an oxazoline ring instead of a thiadiazole ring.

Uniqueness

N1,N1-DIETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2S/c1-5-8-13(4)16-20-21-17(26-16)19-15(24)14-9-11-23(12-10-14)18(25)22(6-2)7-3/h13-14H,5-12H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZOLZCQHSZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126128
Record name N1,N1-Diethyl-N4-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158363-17-7
Record name N1,N1-Diethyl-N4-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158363-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N4-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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